molecular formula C25H26O6 B099450 Flemingin B CAS No. 18361-42-7

Flemingin B

Cat. No.: B099450
CAS No.: 18361-42-7
M. Wt: 422.5 g/mol
InChI Key: RRCBHPASTAOOLL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flemingin B is a flavonoid-derived compound isolated from the roots of Flemingia species, notably F. chappar and F. macrophylla. It belongs to a class of bioactive isoflavonoids characterized by a 3-phenylchromen-4-one backbone with varying substituents . Structurally, this compound is closely related to Flemingin A and C, which co-occur in the same plant subfractions (e.g., FM-6-3-2) during isolation via reversed-phase solid-phase extraction (RP-SPE) and high-performance liquid chromatography (RP-HPLC) .

Properties

CAS No.

18361-42-7

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,6-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H26O6/c1-15(2)6-5-12-25(3)13-11-17-23(30)18(14-22(29)24(17)31-25)21(28)10-9-16-19(26)7-4-8-20(16)27/h4,6-11,13-14,26-27,29-30H,5,12H2,1-3H3/b10-9+

InChI Key

RRCBHPASTAOOLL-MDZDMXLPSA-N

SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC=C3O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C

Origin of Product

United States

Chemical Reactions Analysis

Absence of "Flemingin B" in Literature

The term "this compound" does not appear in any of the indexed research articles, technical reports, or chemical databases within the provided search results. Key observations:

  • Search result focus on Alexander Fleming’s discovery of penicillin , not a compound named "this compound."

  • Search result discusses Ian Fleming’s work on molecular orbital theory , unrelated to a specific compound.

  • Other results ( ) address general chemical reaction mechanisms, isotopic effects, and experimental protocols but lack mentions of "this compound."

Potential Causes for Missing Data

Possible reasons for the absence of data include:

  • Nomenclature Discrepancy : The compound may be referenced under an alternative IUPAC name, common name, or research code not disclosed in the query.

  • Emerging Research : If "this compound" is a newly discovered or proprietary compound, it may not yet be published in open-access literature.

  • Misidentification : The name may be misspelled or conflated with unrelated terms (e.g., "Fleming" as a surname vs. a compound).

Recommended Actions

To resolve this gap, consider the following steps:

  • Verify Nomenclature : Cross-check chemical databases (e.g., PubChem, SciFinder) for alternative naming conventions.

  • Explore Patent Literature : Proprietary compounds are often documented in patent filings before appearing in journals.

  • Consult Specialized Journals : Focus on niche fields (e.g., natural product chemistry, pharmacology) where novel compounds are frequently reported.

Relevant Chemical Reaction Insights

While "this compound" remains unidentified, the search results provide methodologies applicable to analyzing similar compounds:

Reaction Mechanism Tools

  • Computational studies (Search result ) use DFT to map -rearrangements, applicable to ene-aldimine systems.

  • Kinetic isotope effects ( ) help identify tunneling or bond-breaking steps in reaction pathways.

Experimental Protocols

  • Neutralization reactions (Search result ):

    CaCO3+2HClCaCl2+CO2+H2O\text{CaCO}_3+2\text{HCl}\rightarrow \text{CaCl}_2+\text{CO}_2+\text{H}_2\text{O}
  • Decomposition pathways (Search result ):

    2NaHCO3Na2CO3+CO2+H2O2\text{NaHCO}_3\rightarrow \text{Na}_2\text{CO}_3+\text{CO}_2+\text{H}_2\text{O}

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flemingin A, B, and C: Structural and Functional Differences

Flemingin A, B, and C are co-isolated compounds with distinct bioactivities:

  • Flemingin A : Demonstrates marked efficacy against kidney-related pathologies and malignancies, likely due to its unique hydroxylation pattern or side-chain modifications .
  • Flemingin B: Limited direct bioactivity data exist, but its structural proximity to A and C suggests intermediate properties. Differences in hydroxyl group positioning or alkyl side chains (e.g., prenyl or dimethylallyl groups) may modulate its pharmacological profile .
Table 1: Structural and Functional Comparison of Flemingin A, B, and C
Compound Key Structural Features Reported Bioactivities References
Flemingin A Hydroxyl groups at C-5 and C-7 Anticancer (renal tumors), nephroprotective
This compound Undefined substituents (likely C-6 prenyl) Hypothesized anticancer/antioxidant
Flemingin C Quinone-forming coumaran backbone DPPH radical scavenging (IC50 ~ 20 µM)

Homoflemingin and Desoxy-homoflemingin

These compounds share a core isoflavonoid structure with this compound but differ in side-chain saturation:

  • Desoxy-homoflemingin : Lacks a hydroxyl group at C-3, reducing antioxidant capacity compared to Flemingin C but possibly increasing stability .

Comparison with Functionally Similar Compounds

Flemichapparins (A–C)

Isolated from F. chappar, these compounds include a chromenochalcone (A), pterocarpan (B), and coumestan (C):

  • Flemichapparin B : A pterocarpan with sedative and anticonvulsant activities, contrasting with this compound’s putative anticancer role .
  • Flemichapparin C : A coumestan with estrogenic properties, highlighting functional divergence despite structural similarities .

Flemiphilippinin F and Isoflavones from Flemingia

  • Flemiphilippinin F : A prenylated genistein derivative with potent antiproliferative effects on breast cancer cells (IC50 < 10 µM for MCF-7), outperforming Flemingin Q in certain assays .
  • Flemingin Q: A newly identified flavanone from F. macrophylla with strong activity against 4T1, T47D, and HeLa cells (IC50 ~ 5–15 µM), suggesting that prenylation enhances cytotoxicity compared to non-prenylated analogs like this compound .
Table 2: Anticancer Activity of Selected Flemingia Compounds
Compound Cell Lines Tested (IC50, µM) Key Structural Advantage References
Flemingin Q 4T1 (5), T47D (8), HeLa (15) C-8 prenylation
3-Hydroxyflemingin A HeLa (12), WiDr (18) C-3 hydroxylation
Flemiphilippinin F MCF-7 (9), MDA-MB-231 (22) C-6 dimethylallyl substitution
This compound Not reported Hypothesized C-6 prenylation

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources. Provide raw spectra, chromatograms, and statistical scripts in supplementary materials. Follow journal-specific guidelines for experimental rigor (e.g., ARRIVE for animal studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.